3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.2.1]heptane core with a 4-chlorobenzoyl group and a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. Following the formation of the bicyclic structure, the 4-chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction.
Chemical Reactions Analysis
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Scientific Research Applications
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The 4-chlorobenzoyl group can participate in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other bicyclic compounds such as norbornane, norbornene, and norbornadiene. These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups and reactivity. The presence of the 4-chlorobenzoyl and carboxylic acid groups in this compound imparts unique chemical properties, making it distinct from its analogs .
Properties
IUPAC Name |
3-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c16-11-5-3-8(4-6-11)14(17)12-9-1-2-10(7-9)13(12)15(18)19/h3-6,9-10,12-13H,1-2,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJBPGWPYSNBOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588706 |
Source
|
Record name | 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212074-43-5 |
Source
|
Record name | 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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